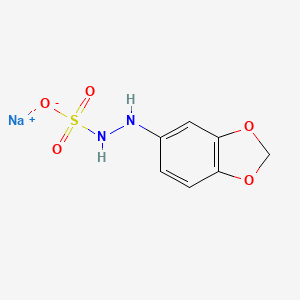

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate

Description

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate is a sulfonated hydrazine derivative featuring a 1,3-benzodioxole moiety. This compound combines a sulfonate group (enhancing water solubility) with a benzodioxol ring (a pharmacophore associated with bioactivity, such as antitumoral and antifungal properties).

Properties

Molecular Formula |

C7H7N2NaO5S |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

sodium;N-(1,3-benzodioxol-5-ylamino)sulfamate |

InChI |

InChI=1S/C7H8N2O5S.Na/c10-15(11,12)9-8-5-1-2-6-7(3-5)14-4-13-6;/h1-3,8-9H,4H2,(H,10,11,12);/q;+1/p-1 |

InChI Key |

KIBZKFPNYNTEHF-UHFFFAOYSA-M |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NNS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate typically involves the reaction of 1,3-benzodioxole with hydrazine and sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, as it can induce apoptosis in certain cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the field of materials science for the synthesis of novel materials with unique properties .

Mechanism of Action

The mechanism of action of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate involves its interaction with specific molecular targets and pathways. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival . The benzodioxole ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sodium N-(1,3-Benzodioxol-5-yl)hydrazine-N'-sulphonate and Analogues

Key Observations:

Sulfonate vs.

Benzodioxol Conformation : The benzodioxol ring in capsaicin analogues adopts an envelope conformation (C7 atom puckered by 0.221 Å), which may influence receptor binding compared to planar analogues .

Hybrid Pharmacophores : Compounds like the antifungal (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]hydrazinecarboxamide integrate multiple pharmacophores (benzodioxole, imidazole, semicarbazone), whereas the target compound focuses on sulfonate-hydrazine synergy .

Physicochemical Properties

- Solubility: Sodium sulfonate derivatives (e.g., sodium cumenesulfonate) act as hydrotropes, increasing solubility of hydrophobic moieties. This suggests that the target compound’s sulfonate group confers superior aqueous solubility compared to non-ionic sulfonamides .

- Stability : Hydrazine derivatives are prone to hydrolysis under acidic/basic conditions. However, sulfonate groups may stabilize the molecule via ionic interactions, as seen in related sulfonated pharmaceuticals .

Biological Activity

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate is a compound that has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety linked to a hydrazine sulfonate group. The structural features contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Related Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 1H-benzimidazole-2-yl hydrazones | 12.5 | 15.0 |

| Resveratrol | 20.0 | 25.0 |

Note: TBD indicates values yet to be determined in specific studies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Similar compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Induction of apoptosis |

| HeLa | TBD | Inhibition of tubulin polymerization |

| A549 | TBD | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to decreased viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.